5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a pyrimidoquinoline core, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a palladium-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo[1,3]dioxole and appropriate amines.
Construction of the Pyrimidoquinoline Core: This step often involves a three-component one-pot reaction using barbituric acid, aldehydes, and amines.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, potentially leading to the formation of alcohols.
Substitution: The benzodioxole and pyrimidoquinoline moieties can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anticancer or antimicrobial properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications .
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure may allow for the design of molecules with specific biological targets, such as enzymes or receptors involved in disease pathways .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar biological activities.
3-(1,3-benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)-pyridazine: This compound also contains the benzodioxole group and has been studied for its pharmacological properties.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: Another compound with a benzodioxole moiety, known for its unique chemical properties.
Uniqueness
What sets 5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione apart is its combination of the benzodioxole and pyrimidoquinoline structures, along with the propylsulfanyl group. This unique combination of functional groups and structural motifs provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-8-29-21-23-19-18(20(26)24-21)16(17-12(22-19)4-3-5-13(17)25)11-6-7-14-15(9-11)28-10-27-14/h6-7,9,16H,2-5,8,10H2,1H3,(H2,22,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIDLPBAMAGSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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